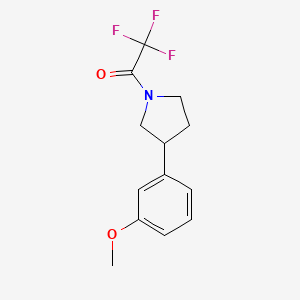
2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone: is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 3-methoxyphenylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with nucleophilic groups replacing trifluoromethyl or methoxy groups.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates .
Medicine: Its structure can be modified to create analogs with improved pharmacological profiles .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The methoxyphenyl group can further influence the compound’s pharmacokinetics and pharmacodynamics .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
相似化合物的比较
- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone
- 1-Trifluoroacetyl piperidine
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone
Uniqueness: Compared to similar compounds, 2,2,2-Trifluoro-1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)ethanone stands out due to the presence of both trifluoromethyl and methoxyphenyl groups attached to a pyrrolidine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C13H14F3NO2 |
|---|---|
分子量 |
273.25 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[3-(3-methoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H14F3NO2/c1-19-11-4-2-3-9(7-11)10-5-6-17(8-10)12(18)13(14,15)16/h2-4,7,10H,5-6,8H2,1H3 |
InChI 键 |
RZIIPWXXTJXQKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2CCN(C2)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


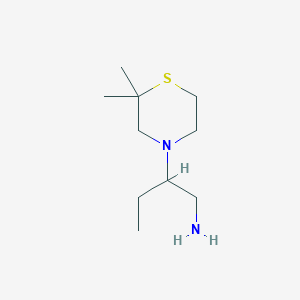

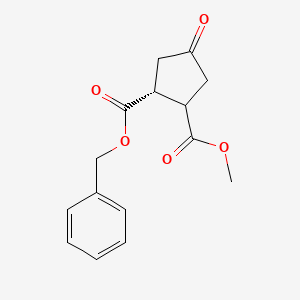
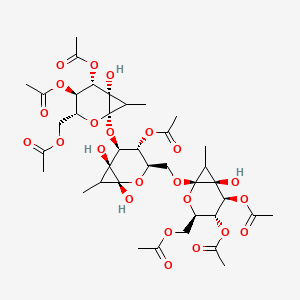
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)

![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)

![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
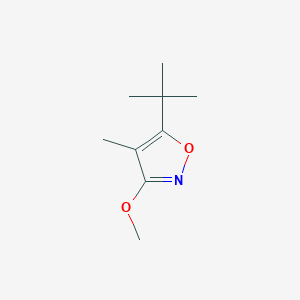
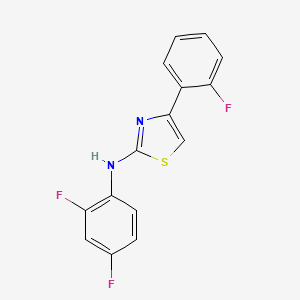
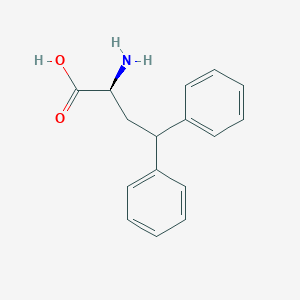
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
